

An In-depth Technical Guide to the Investigational History of Ecopipam Hydrobromide

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Compound of Interest

Compound Name: *Ecopipam hydrobromide*

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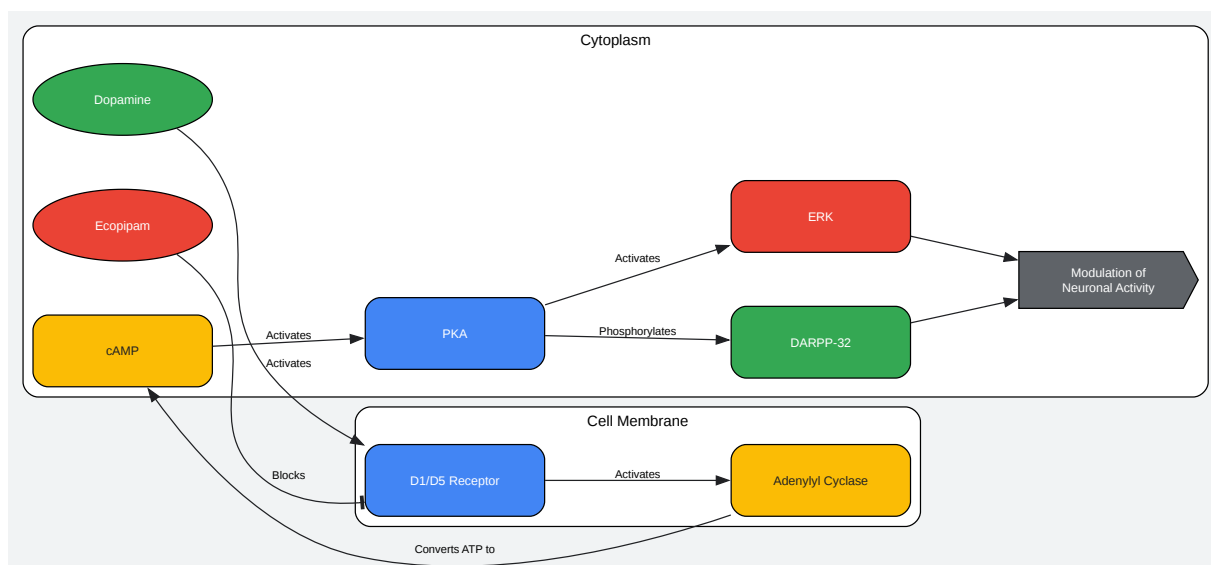
Executive Summary

Ecopipam hydrobromide (formerly SCH-39166), a first-in-class selective dopamine D1/D5 receptor antagonist, has been the subject of extensive clinical investigation for a range of neurological and psychiatric disorders. Its unique mechanism of action, which differentiates it from the more common D2 receptor antagonists, has positioned it as a promising therapeutic candidate for conditions believed to be associated with dopamine dysregulation. This technical guide provides a comprehensive overview of the investigational history of ecopipam, with a focus on its clinical development in Tourette syndrome, stuttering, and Lesch-Nyhan disease. The document details the methodologies of key clinical trials, summarizes the available quantitative data on efficacy and safety, and illustrates the underlying signaling pathways and experimental workflows.

Mechanism of Action: D1/D5 Receptor Antagonism

Ecopipam exerts its therapeutic effects by selectively blocking dopamine signaling at the D1 and D5 receptors.^[1] These receptors are Gas/olf-coupled G-protein coupled receptors (GPCRs) that, upon stimulation by dopamine, activate adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP). The subsequent activation of protein kinase A (PKA) initiates a signaling cascade that modulates neuronal excitability and gene expression. Key

downstream effectors in this pathway include the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) and the extracellular signal-regulated kinase (ERK). By antagonizing the D1/D5 receptors, ecopipam is thought to normalize dopamine-mediated neurotransmission in brain regions implicated in the pathophysiology of disorders like Tourette syndrome.[2][3]



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Figure 1: Ecopipam's Mechanism of Action at the D1/D5 Receptor.

Clinical Development Program

Ecopipam has been investigated in multiple clinical trials for various indications. The most robust data comes from its development for Tourette syndrome. Exploratory studies have also been conducted for stuttering and Lesch-Nyhan disease.

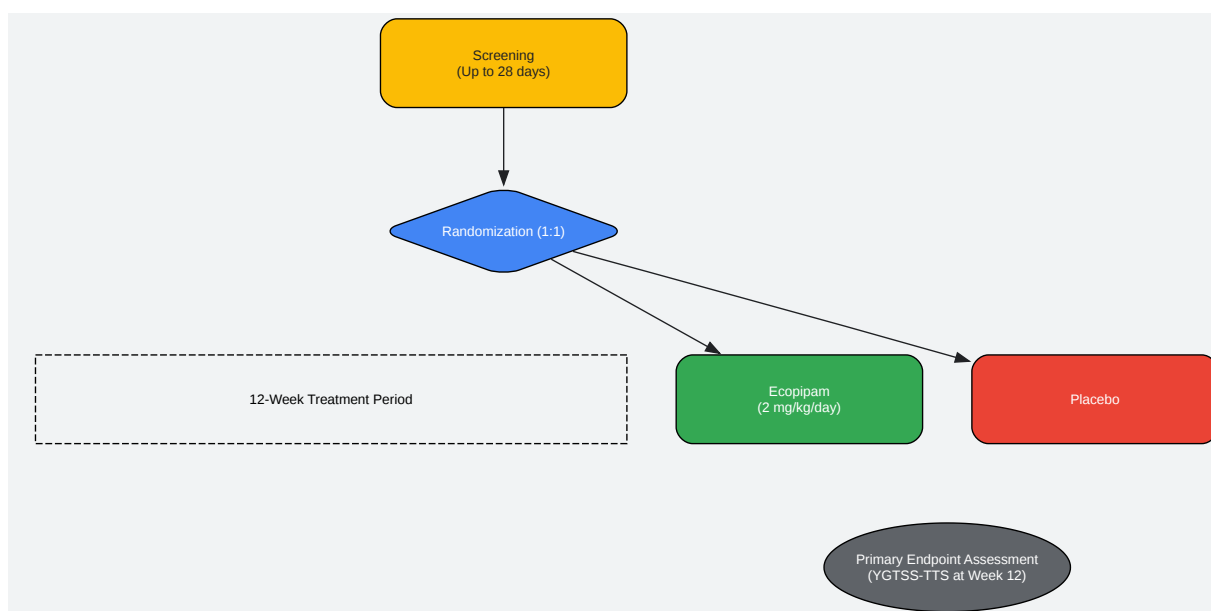
Tourette Syndrome

The clinical development of ecopipam for Tourette syndrome has progressed to Phase 3 studies, with promising results in reducing tic severity.

This multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2b study was designed to evaluate the efficacy and safety of ecopipam in children and adolescents with Tourette syndrome.^[4]

Experimental Protocol:

- **Participants:** Approximately 150 children and adolescents (aged >6 to <18 years) with a Yale Global Tic Severity Scale - Total Tic Score (YGTSS-TTS) of ≥ 20 .^[4]^[5]
- **Intervention:** Participants were randomized 1:1 to receive either ecopipam (target dose of 2 mg/kg/day) or a matching placebo.^[5]
- **Study Periods:** The trial consisted of a 12-week treatment period.^[2]^[5]
- **Primary Outcome:** The primary efficacy endpoint was the change from baseline in the YGTSS-TTS at week 12.^[2]
- **Secondary Outcome:** A key secondary endpoint was the change from baseline in the Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S).^[2]



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Figure 2: Workflow of the Phase 2b "D1AMOND" Clinical Trial.

Efficacy and Safety Data:

Outcome Measure	Ecopipam	Placebo	p-value
Primary Endpoint			
Mean Change in YGTSS-TTS from Baseline to Week 12	-30% reduction	0.01[2][6]	
Secondary Endpoint			
Improvement in CGI-TS-S	Statistically significant improvement	No significant improvement	0.03[2][6]

Adverse Event	Ecopipam (%)
Headache	15.8[2][4]
Insomnia	14.5[2][4]
Fatigue	7.9[2][4]
Somnolence	7.9[2][4]

Note: This table summarizes the main findings. For a complete dataset, refer to the original publication.

Building on the positive Phase 2b results, a Phase 3 study was initiated to further evaluate the efficacy and safety of ecopipam in a larger population of children, adolescents, and adults with Tourette syndrome.[7]

Experimental Protocol:

- Participants: A total of 216 participants (167 pediatric and 49 adult) with Tourette's Disorder. [3][7][8]
- Study Design: A multicenter, double-blind, placebo-controlled, randomized withdrawal design.[7]
- Study Periods:

- Open-Label Period: All participants received ecopipam for 12 weeks.[3][7]
- Randomized Withdrawal Period: Responders from the open-label period were randomized 1:1 to either continue ecopipam or switch to placebo for a 12-week double-blind period.[3][7]
- Primary Outcome: The primary efficacy endpoint was the time to relapse in pediatric subjects during the randomized withdrawal period.[3][7]
- Secondary Outcome: The secondary endpoint was the time to relapse in the overall population (pediatric and adult subjects).[3]

Efficacy and Safety Data:

Outcome Measure	Ecopipam (%)	Placebo (%)	p-value	Hazard Ratio (95% CI)
Primary Endpoint (Pediatric)				
Relapse Rate	41.9	68.1	0.0084[1][3]	0.5 (0.3-0.8)[1][3]
Secondary Endpoint (Overall)				
Relapse Rate	41.2	67.9	0.0050[1][3]	0.5 (0.3-0.8)[1][3]

Adverse Event	Ecopipam (%)
Somnolence	10.2[3][8]
Insomnia	7.4[3][8]
Anxiety	6.0[3][8]
Fatigue	5.6[3][8]
Headache	5.1[3]

Note: This table summarizes the main findings. For a complete dataset, refer to the original publication.

Stuttering (Childhood-Onset Fluency Disorder)

Ecopipam has also been investigated for the treatment of stuttering in adults.

This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase 2 exploratory study in adults with childhood-onset fluency disorder.[\[9\]](#)

Experimental Protocol:

- Participants: Adults with a diagnosis of childhood-onset fluency disorder.[\[9\]](#)
- Intervention: Participants were randomized 1:1 to receive either ecopipam (target dose of ~2 mg/kg/day) or a matching placebo.[\[9\]](#)
- Study Periods: The trial consisted of a 12-week treatment period, which included a 4-week titration phase followed by an 8-week maintenance phase.[\[9\]](#)
- Primary Outcome: The primary outcome measures were not explicitly stated in the available search results, but were likely related to improvements in speech fluency.

Efficacy and Safety Data:

An open-label pilot study preceding the "Speak Freely" trial showed that ecopipam was well-tolerated and a majority of participants demonstrated improvement in their stuttering.[\[10\]](#) The results of the Phase 2 "Speak Freely" trial have been completed, but detailed quantitative data from the search results is not available.[\[11\]](#)

Lesch-Nyhan Disease

Ecopipam has been explored as a potential treatment for the self-injurious behaviors associated with Lesch-Nyhan disease.

Clinical Trial Information:

Information on a specific, large-scale clinical trial for Lesch-Nyhan disease is limited in the provided search results. However, it is mentioned that ecopipam is under development for this indication.[12]

Pharmacokinetics

While detailed pharmacokinetic data from dedicated Phase 1 studies is not fully available in the public domain, some information has been reported. Early Phase 1 studies in healthy volunteers were conducted to establish the absorption, distribution, metabolism, and excretion (ADME) profile of ecopipam.[13] One source indicates an elimination half-life of approximately 10 hours.[12] These early studies were crucial for determining the dosing regimens used in later-phase clinical trials.[13]

Regulatory Status

Ecopipam has received Orphan Drug and Fast Track designations from the U.S. Food and Drug Administration (FDA) for the treatment of Tourette syndrome.[2][14] Following the positive results of the Phase 3 trial, the sponsoring company, Emalex Biosciences, has announced its intention to submit a New Drug Application (NDA) to the FDA.[8]

Conclusion

The investigational history of **ecopipam hydrobromide** demonstrates a systematic and progressive clinical development program, particularly for the treatment of Tourette syndrome. The consistent findings of efficacy in reducing tics, coupled with a generally favorable safety profile that appears to avoid some of the common adverse effects of D2 receptor antagonists, position ecopipam as a potentially valuable new therapeutic option. Further data from ongoing and future studies will continue to refine our understanding of its clinical utility across a spectrum of neurological and psychiatric disorders. The information presented in this guide provides a comprehensive foundation for researchers and drug development professionals interested in the science and clinical application of this novel D1/D5 receptor antagonist.

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